![molecular formula C17H19N5O B6443539 N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549019-88-5](/img/structure/B6443539.png)
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, or 2-ME-6-MPP, is an organic compound belonging to the class of pyrimidines and pyrazolines. It is a powerful inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folate, a key nutrient for many organisms. 2-ME-6-MPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer.
Mécanisme D'action
2-ME-6-MPP inhibits the enzyme N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine by binding to its active site and preventing the enzyme from catalyzing the conversion of dihydrofolate to tetrahydrofolate. This inhibition of N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine leads to a decrease in the production of folate, which is a key nutrient for many organisms. Additionally, 2-ME-6-MPP inhibits the enzyme TS by binding to its active site and preventing the enzyme from catalyzing the conversion of thymidine monophosphate to thymidine diphosphate. This inhibition of TS leads to a decrease in the production of thymidine diphosphate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects
2-ME-6-MPP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of the enzyme N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, leading to a decrease in the production of folate. This decrease in folate production can lead to a variety of symptoms, such as anemia, fatigue, and impaired immune function. Additionally, 2-ME-6-MPP has been found to inhibit the activity of the enzyme TS, leading to a decrease in the production of thymidine diphosphate. This decrease in thymidine diphosphate can lead to a variety of symptoms, such as impaired DNA synthesis and cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-ME-6-MPP in laboratory experiments has a number of advantages and limitations. One advantage is that it is a potent inhibitor of the enzyme N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, making it an ideal tool for studying the effects of folate deficiency. Additionally, 2-ME-6-MPP is a potent inhibitor of the enzyme TS, making it an ideal tool for studying the effects of thymidine deficiency. However, there are also some limitations to the use of 2-ME-6-MPP in laboratory experiments. For example, it is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a potent inhibitor of both N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine and TS, meaning that it can lead to unintended effects when used in experiments.
Orientations Futures
There are a variety of potential future directions for the use of 2-ME-6-MPP. For example, it could be used in combination with other drugs to create more effective treatments for cancer and other diseases. Additionally, it could be used in combination with other folate and thymidine analogs to create more specific inhibitors of N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine and TS. Additionally, it could be used as a tool to study the effects of folate and thymidine deficiencies in various cell types. Finally, it could be used as a tool to study the effects of folate and thymidine deficiencies in various animal models.
Méthodes De Synthèse
2-ME-6-MPP can be synthesized via a two-step process, involving the condensation of 6-methyl-1H-pyrazole-4-carboxylic acid and 2-methoxyphenylethyl amine. This reaction is followed by the reaction of the resulting intermediate with ethyl chloroformate in the presence of triethylamine. This reaction yields the desired compound 2-ME-6-MPP.
Applications De Recherche Scientifique
2-ME-6-MPP has been studied extensively for its potential therapeutic applications. In particular, it has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine), which is involved in the biosynthesis of folate, a key nutrient for many organisms. This inhibition has been shown to be effective in the treatment of cancer, as well as other diseases such as malaria and psoriasis. Additionally, 2-ME-6-MPP has been found to be a potent inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. This inhibition has been found to be effective in the treatment of a variety of other diseases, such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-8-7-14-5-3-4-6-15(14)23-2/h3-6,9-12H,7-8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFOSQOIEHZBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B6443461.png)
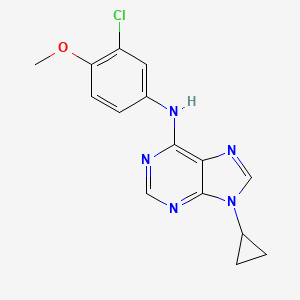
![4-[4-(2,3-dichlorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443478.png)
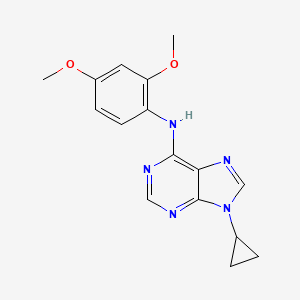
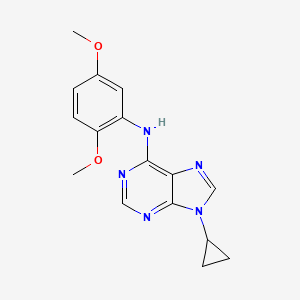
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443493.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6443501.png)
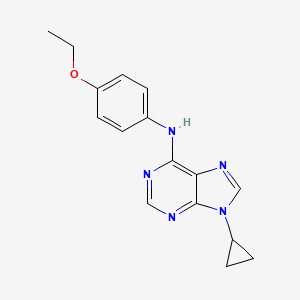

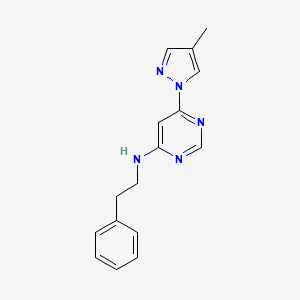
![N-[(2,4-dimethoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443519.png)
![N-[(4-chlorophenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443529.png)

![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)